3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

説明

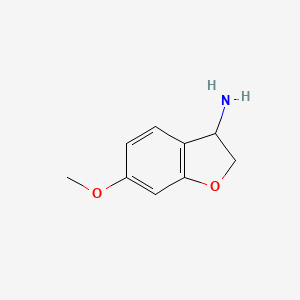

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- can be achieved through several synthetic routes. Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product .

化学反応の分析

Types of Reactions

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

科学的研究の応用

Pharmaceutical Applications

1. Anti-Emetic and Neuroleptic Properties

3-Benzofuranamine derivatives have been studied for their potential as anti-emetic and neuroleptic agents. These compounds exhibit properties that stimulate gastrointestinal motility, which can be beneficial in treating disorders related to the central nervous system (CNS) and gastrointestinal tract. For instance, certain benzofuran derivatives have shown effectiveness in enhancing colonic motility, making them candidates for further development in treating conditions like nausea and vomiting .

2. Cardiac Arrhythmia Treatment

One of the significant applications of benzofuran derivatives is in the treatment of cardiac arrhythmias. Dronedarone, a drug derived from benzofuran structures, has been approved for maintaining normal heart rhythms in patients with atrial fibrillation or flutter. The modification of benzofuran to create Dronedarone has resulted in a compound with reduced toxicity compared to its predecessor, Amiodarone .

Synthetic Chemistry Applications

1. Synthetic Intermediates

3-Benzofuranamine serves as a valuable synthetic intermediate in the production of various chemical entities. Its structure allows for modifications that lead to the synthesis of more complex molecules used in pharmaceutical formulations. For example, it can be utilized to create other benzofuran derivatives that possess specific therapeutic effects .

2. Research and Development

The compound is also used in research settings to explore new therapeutic avenues. Its unique chemical structure allows researchers to investigate its interactions with biological systems, leading to the discovery of new drugs targeting various diseases .

Case Study 1: Dronedarone Development

Dronedarone was developed from benzofuran derivatives to provide a safer alternative for patients with cardiac arrhythmias. Clinical trials demonstrated its efficacy in maintaining sinus rhythm with a lower incidence of side effects compared to Amiodarone, showcasing the importance of modifying existing compounds for improved therapeutic outcomes .

Case Study 2: Gastrointestinal Motility Studies

Research has indicated that certain benzofuran derivatives enhance gastrointestinal motility. A study published in a pharmacological journal highlighted how these compounds could mitigate symptoms associated with gastrointestinal disorders by promoting colonic movement, thus reducing nausea and improving patient comfort .

作用機序

The mechanism of action of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is one of the key mechanisms by which it exerts its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

類似化合物との比較

Similar Compounds

- 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H- 1-benzofuro-[2,3-d]pyrimidine : This compound contains additional methoxy and methyl groups, as well as a pyrimidine ring .

6-Bromo-7-methoxy-2,3-dihydro-1-benzofuran-3-amine: This compound has a bromine atom at the 6th position instead of a methoxy group.

Uniqueness

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

生物活性

3-Benzofuranamine, 2,3-dihydro-6-methoxy- (CAS No. 109926-37-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its benzofuran structure, which is known for various biological activities. The methoxy group at the 6-position contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 161.22 g/mol.

The biological activity of 3-benzofuranamine, 2,3-dihydro-6-methoxy- is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms of action are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways or disease processes.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective properties. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. This suggests that 3-benzofuranamine, 2,3-dihydro-6-methoxy- may also exhibit neuroprotective effects.

Case Studies and Experimental Data

- Cell Viability Assays : In vitro studies have demonstrated the effects of benzofuran derivatives on various cancer cell lines. These studies typically employ MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

- Mechanistic Studies : Research has utilized Western blotting and flow cytometry to analyze apoptotic markers and cell cycle distribution in treated cells.

| Study | Compound Tested | Cell Line | Key Findings |

|---|---|---|---|

| Benzofuran Derivative | HeLa | Induced apoptosis via caspase activation | |

| Benzofuran Derivative | PC-12 | Neuroprotection against glutamate-induced toxicity |

Safety and Toxicology

Safety data sheets for 3-benzofuranamine indicate a need for caution during handling due to potential toxicity. While specific toxicity studies on this compound are scarce, general guidelines suggest monitoring exposure levels to prevent adverse effects.

特性

IUPAC Name |

6-methoxy-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNFZTRISBVHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280958 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-37-6 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109926-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。